molecular formula C21H24N2O4 B2676388 2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 922949-56-2

2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2676388
CAS No.: 922949-56-2
M. Wt: 368.433
InChI Key: IZNHRGMWLYJOQO-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 3,4-dimethoxyphenylacetic acid, which is then converted to its corresponding acid chloride. This intermediate is reacted with 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if electron-withdrawing groups are present. Common reagents include halogens and alkylating agents.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide include:

    3,4-dimethoxyphenylacetic acid: A precursor in the synthesis of the target compound.

    3,4-dimethoxyphenethylamine: Shares the dimethoxyphenyl moiety and is used in similar research contexts.

    N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Lacks the dimethoxyphenyl group but has a similar core structure.

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14-11-16(7-8-17(14)23-10-4-5-21(23)25)22-20(24)13-15-6-9-18(26-2)19(12-15)27-3/h6-9,11-12H,4-5,10,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNHRGMWLYJOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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